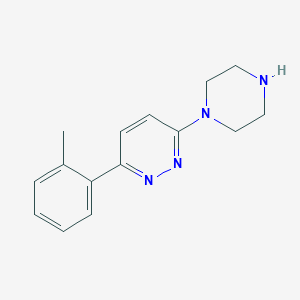

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Description

BenchChem offers high-quality 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methylphenyl)-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c1-12-4-2-3-5-13(12)14-6-7-15(18-17-14)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYPDLXZDQZFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential pharmacological activities of the novel heterocyclic compound, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new chemical entities with potential therapeutic applications.

Introduction: The Rationale for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to interact with a wide range of biological targets.[1] The molecular architecture of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is a strategic amalgamation of three key pharmacophores: a pyridazine core, a piperazine ring, and a 2-methylphenyl (o-tolyl) substituent. Each of these components has been independently associated with significant biological activities, and their combination in a single molecule presents a compelling case for novel pharmacological properties.

The pyridazine scaffold is a six-membered aromatic ring containing two adjacent nitrogen atoms, a structure known for its diverse biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects.[2] The piperazine ring is a prevalent motif in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system (CNS) due to its ability to interact with various receptors and transporters.[1][3] The inclusion of a 2-methylphenyl group can influence the compound's lipophilicity, metabolic stability, and steric interactions with its biological target, potentially enhancing potency and selectivity.

This guide will delve into the theoretical and practical aspects of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, offering a foundational understanding for its further investigation and development.

Physicochemical Properties

| Property | Predicted Value | Rationale / Reference |

| Molecular Formula | C₁₅H₁₈N₄ | Based on chemical structure |

| Molecular Weight | 254.33 g/mol | Calculated from molecular formula |

| Appearance | White to off-white solid | Common for similar organic compounds[4] |

| Melting Point | 110-125 °C | Estimated based on similar substituted pyridazines |

| Boiling Point | > 350 °C | Estimated based on similar substituted pyridazines |

| Solubility | Soluble in DMSO and methanol; sparingly soluble in water | Typical for moderately polar organic molecules |

| logP (Octanol/Water) | 2.5 - 3.5 | Estimated; indicates moderate lipophilicity and potential for CNS penetration[5] |

| pKa | 7.5 - 8.5 (piperazine nitrogen) | Based on the pKa of similar piperazine derivatives[6] |

Synthesis and Purification

The synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine can be achieved through a multi-step process, beginning with commercially available starting materials. The proposed synthetic route is outlined below, followed by a detailed experimental protocol.

Proposed Synthetic Pathway

The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction as a key step.

Caption: Proposed two-step synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-6-(2-methylphenyl)pyridazine

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol), 2-methylphenylboronic acid (10.0 g, 73.8 mmol), and sodium carbonate (21.3 g, 201 mmol).

-

Solvent Addition: Add a mixture of toluene (100 mL), ethanol (25 mL), and water (25 mL).

-

Catalyst Addition: Degas the mixture by bubbling nitrogen through it for 20 minutes. Then, add tetrakis(triphenylphosphine)palladium(0) (2.3 g, 2.0 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (150 mL). Wash the organic layer with water (2 x 100 mL) and brine (100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-chloro-6-(2-methylphenyl)pyridazine as a solid.

Step 2: Synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

-

Reaction Setup: In a sealed tube, dissolve 3-chloro-6-(2-methylphenyl)pyridazine (5.0 g, 24.4 mmol) in N-Methyl-2-pyrrolidone (NMP, 50 mL).

-

Reagent Addition: Add an excess of piperazine (10.5 g, 122 mmol).

-

Reaction: Heat the mixture to 200 °C in a microwave reactor for 1-2 hours, or alternatively, heat at 200 °C in a sealed tube in an oil bath overnight.[7]

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (200 mL). A precipitate should form.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Potential Biological Activities and Signaling Pathways

The structural motifs within 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine suggest a range of potential biological activities. Piperazine and pyridazine derivatives have been reported to exhibit a wide spectrum of pharmacological effects.[1][2]

Anticipated Pharmacological Profile

-

Anticancer Activity: Many pyridazinone derivatives have demonstrated anticancer properties by targeting various kinases and signaling pathways involved in cell proliferation and survival.[8]

-

Anti-inflammatory Effects: The pyridazine core is associated with anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines.[2]

-

Central Nervous System (CNS) Activity: The piperazine moiety is a common feature in CNS-active drugs, suggesting that this compound could have applications as an antidepressant, antipsychotic, or anxiolytic agent.[3][9] It has been shown that some piperazinyl-pyridazine derivatives act as muscarinic receptor antagonists.[5][7]

-

Antimicrobial Properties: Both piperazine and pyridazine derivatives have been reported to possess antibacterial and antifungal activities.[1][9]

Hypothetical Signaling Pathway Involvement

Given the prevalence of piperazine-containing compounds as receptor antagonists, a plausible mechanism of action for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine could involve the modulation of G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors in the CNS.

Caption: Hypothetical antagonistic action on a GPCR signaling pathway.

Future Directions and Conclusion

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine represents a promising scaffold for the development of novel therapeutic agents. The synthetic route proposed in this guide is feasible and relies on well-established chemical transformations. The predicted physicochemical properties suggest that this compound is a good candidate for further in-vitro and in-vivo evaluation.

Future research should focus on the actual synthesis and characterization of this compound, followed by a comprehensive screening for its biological activities. The potential for CNS activity warrants particular attention, and initial assays could include receptor binding studies for various neurotransmitter receptors.

References

-

Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

- Google Patents. (n.d.). WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds.

-

PubChem. (n.d.). 1-[(2-methylphenyl)methyl]-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyridazine. Retrieved from [Link]

-

SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

-

Cheméo. (n.d.). Chemical Properties of N-Phenyltrifluoromethanesulfonimide (CAS 37595-74-7). Retrieved from [Link]

-

Tradeindia. (n.d.). N,N-Bis-(Trifluoromethanesulfonyl) Aniline Cas No: 37595-74-7. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(3-METHYLPHENYL)PIPERAZINE. Retrieved from [Link]

-

PubMed. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

Western Kentucky University. (n.d.). Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Pyridyl)piperazine. Retrieved from [Link]

- Google Patents. (n.d.). SUCCINATE SALT OF 7-CYCLOPENTYL-2-(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO).

-

Oakwood Chemical. (n.d.). N-Phenyl bis-trifluoromethane sulfonimide. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. sarpublication.com [sarpublication.com]

- 3. researchgate.net [researchgate.net]

- 4. N,n-bis-(trifluoromethanesulfonyl) Aniline Cas No: 37595-74-7 at Best Price in Shijiazhuang | De Keda Shijiazhuang Chemical Co,. Ltd. [tradeindia.com]

- 5. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 3-(2-methylphenyl)-6-piperazin-1-ylpyridazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The narrative emphasizes the strategic rationale behind the chosen synthetic pathway, delves into the mechanistic underpinnings of the key reactions, and presents detailed, field-proven protocols for execution. This document is intended for researchers, chemists, and drug development professionals, offering a robust framework for the reliable synthesis and characterization of the target molecule and its intermediates.

Introduction and Strategic Overview

The pyridazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including analgesic, anti-inflammatory, and antihypertensive properties.[1][2] Similarly, the piperazine moiety is a cornerstone of modern pharmacology, present in a multitude of approved drugs targeting the central nervous system and other therapeutic areas.[3][4][5] The title compound, 3-(2-methylphenyl)-6-piperazin-1-ylpyridazine, combines these key pharmacophores, making it a valuable target for library synthesis and lead optimization programs.

This guide outlines a robust and efficient two-step synthesis strategy. The core logic involves a sequential cross-coupling approach, beginning with the formation of a carbon-carbon bond to install the aryl group, followed by the formation of a carbon-nitrogen bond to introduce the piperazine ring. This sequence is strategically chosen to maximize efficiency and minimize potential side reactions, such as catalyst inhibition by the basic piperazine moiety.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections, guiding our forward synthesis plan:

-

C-N Bond Disconnection: The bond between the pyridazine C6 position and the piperazine nitrogen is the most logical first disconnection. This points to a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination reaction, with piperazine and a suitable precursor, 3-chloro-6-(2-methylphenyl)pyridazine, as the reactants.

-

C-C Bond Disconnection: The second disconnection breaks the bond between the pyridazine C3 position and the 2-methylphenyl (o-tolyl) group. This suggests a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling, between a halogenated pyridazine (e.g., 3,6-dichloropyridazine) and an organoboron reagent (e.g., 2-methylphenylboronic acid).

This analysis leads to the following logical and efficient forward synthesis pathway.

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Chloro-6-(2-methylphenyl)pyridazine

The initial step involves the regioselective formation of a C-C bond between the electron-deficient pyridazine ring and the o-tolyl group. The Suzuki-Miyaura coupling is the reaction of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required reagents.[6][7]

Mechanism and Rationale

The reaction is catalyzed by a palladium(0) species, which undergoes a catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3,6-dichloropyridazine. The C3 and C6 positions of pyridazine are electronically distinct; however, selective coupling at one position is readily achievable under controlled conditions.

-

Transmetalation: The organoboron species (2-methylphenylboronic acid), activated by a base, transfers the 2-methylphenyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.

The choice of a palladium catalyst and ligand is critical. While various systems exist, a combination of a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand provides a robust starting point for this transformation.[8]

Detailed Experimental Protocol: Step 1

Reagents & Materials

| Reagent | M.W. | Amount | Moles | Stoichiometry |

| 3,6-Dichloropyridazine | 148.98 | 10.0 g | 67.1 mmol | 1.0 equiv |

| 2-Methylphenylboronic Acid | 135.96 | 9.57 g | 70.4 mmol | 1.05 equiv |

| Pd(PPh₃)₄ | 1155.56 | 2.32 g | 2.01 mmol | 0.03 equiv |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 21.3 g | 201 mmol | 3.0 equiv |

| Toluene | - | 200 mL | - | - |

| Water | - | 100 mL | - | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,6-dichloropyridazine (10.0 g), 2-methylphenylboronic acid (9.57 g), and tetrakis(triphenylphosphine)palladium(0) (2.32 g).

-

Add toluene (200 mL) and the sodium carbonate solution (21.3 g in 100 mL of deionized water).

-

De-gas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield a crude solid.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford 3-chloro-6-(2-methylphenyl)pyridazine as a solid.[9]

Characterization (Expected):

-

Appearance: White to off-white solid.

-

Yield: 75-85%.

-

Purity (by HPLC): >95%.[9]

-

Mass Spectrometry (MS): [M+H]⁺ consistent with C₁₁H₉ClN₂.

Step 2: Nucleophilic Aromatic Substitution (SNAr) for Synthesis of the Final Product

The second and final step is the displacement of the remaining chlorine atom with piperazine. The pyridazine ring is electron-deficient, which activates the C6-Cl bond towards nucleophilic attack. This allows the reaction to proceed under relatively mild conditions without the need for a palladium catalyst, making it a cost-effective and efficient transformation.[10][11]

Mechanism and Rationale

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

-

Nucleophilic Attack: The nucleophilic nitrogen of piperazine attacks the electron-deficient carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyridazine ring.

-

Elimination of Leaving Group: The aromaticity of the pyridazine ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

Using an excess of piperazine can serve both as the nucleophile and the base to quench the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added. The reaction is typically performed in a polar solvent at elevated temperatures to ensure a reasonable reaction rate.

// Reactants

Reactants [label=<

+

+ 3-Chloro-6-(2-methylphenyl)pyridazine

3-Chloro-6-(2-methylphenyl)pyridazine

// Meisenheimer Complex

Meisenheimer [label=<

Resonance-Stabilized Intermediate

Resonance-Stabilized Intermediate

// Products

Products [label=<

+Cl⁻

Target Molecule

+Cl⁻

Target Molecule

Reactants -> Meisenheimer [label="Step 1: Nucleophilic Attack", fontsize=9, color="#EA4335"]; Meisenheimer -> Products [label="Step 2: Elimination", fontsize=9, color="#34A853"]; } .enddot Caption: General mechanism for the SNAr reaction.

Detailed Experimental Protocol: Step 2

Reagents & Materials

| Reagent | M.W. | Amount | Moles | Stoichiometry |

| 3-Chloro-6-(2-methylphenyl)pyridazine | 204.66 | 5.0 g | 24.4 mmol | 1.0 equiv |

| Piperazine | 86.14 | 6.3 g | 73.2 mmol | 3.0 equiv |

| Ethanol or n-Butanol | - | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask, add 3-chloro-6-(2-methylphenyl)pyridazine (5.0 g) and piperazine (6.3 g).

-

Add ethanol or n-butanol (100 mL) to the flask. The choice of solvent can influence reaction time; n-butanol allows for a higher reflux temperature.

-

Heat the mixture to reflux (Ethanol: ~78 °C, n-Butanol: ~117 °C) and stir for 8-24 hours.[10][11]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature. A precipitate of the product may form.

-

Remove the solvent under reduced pressure.

-

Add deionized water (100 mL) to the residue and stir for 30 minutes.

-

Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove excess piperazine and any piperazine hydrochloride salt.

-

Dry the solid product in a vacuum oven at 50-60 °C.

-

If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to obtain 3-(2-methylphenyl)-6-piperazin-1-ylpyridazine of high purity.

Characterization (Expected):

-

Appearance: White to pale yellow crystalline solid.

-

Yield: 80-95%.

-

Purity (by HPLC): >98%.

-

¹H NMR: Peaks corresponding to the pyridazine, 2-methylphenyl, and piperazine protons with correct integrations.

-

Mass Spectrometry (MS): [M+H]⁺ consistent with C₁₅H₁₈N₄.

Safety and Handling

-

3,6-Dichloropyridazine: Toxic and an irritant. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Palladium Catalysts: Can be toxic and are air-sensitive. Handle under an inert atmosphere.

-

Piperazine: Corrosive. Causes skin burns and eye damage. Handle with appropriate PPE.

-

Solvents (Toluene, Ethanol, n-Butanol): Flammable. Keep away from ignition sources. Use in a well-ventilated area or fume hood.

Conclusion

The synthesis of 3-(2-methylphenyl)-6-piperazin-1-ylpyridazine can be reliably achieved through a two-step sequence featuring a Suzuki-Miyaura coupling followed by a nucleophilic aromatic substitution. This guide provides a detailed, mechanistically-driven framework for this synthesis. The protocols described are robust and scalable, leveraging well-established and high-yielding reactions. By adhering to the experimental procedures and characterization guidelines, researchers can confidently produce this valuable molecular scaffold for applications in pharmaceutical research and development.

References

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. ResearchGate. [Link]

- Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267 (2024). [Link]

-

Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

-

Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Journal of Organic Chemistry, 73(18), 7204-8 (2008). [Link]

-

3-chloro-6-(2-chlorophenyl)pyridazine. ChemSynthesis. [Link]

-

3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. National Institutes of Health (NIH). [Link]

-

Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

-

PALLADIUM-CATALYZED α-ARYLATION OF N,N-DIMETHYLACETAMIDE AND SUZUKI-MIYAURA COUPLING TO FORM α-CARBOLINE. Organic Syntheses. [Link]

-

3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. National Institutes of Health (NIH). [Link]

-

Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(14), 4552-4558 (2020). [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68 (2023). [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. ResearchGate. [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. Liberty University. [Link]

-

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine. National Institutes of Health (NIH). [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules, 24(20), 3656 (2019). [Link]

-

Correlating Reactivity Trends with Frontier Molecular Orbitals. Schrödinger. [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 9. 3-Chloro-6-(2-methylphenyl)pyridazine | CymitQuimica [cymitquimica.com]

- 10. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the hypothesized mechanism of action for the novel chemical entity, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine. In the absence of direct empirical data for this specific molecule, this guide synthesizes current knowledge from structurally related compounds to propose a scientifically grounded hypothesis of its biological targets and downstream signaling effects. The core structure, combining a pyridazine heterocycle with a 2-methylphenylpiperazine moiety, suggests a strong potential for interaction with central nervous system (CNS) receptors, particularly those of the serotonergic and dopaminergic systems, as well as potential enzymatic inhibition of monoamine oxidases. This guide outlines these potential mechanisms, provides detailed experimental protocols for their validation, and presents the necessary intellectual framework for initiating a comprehensive drug discovery and development program centered on this compound.

Introduction and Molecular Scaffolding Analysis

The compound 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is a novel small molecule featuring three key structural motifs that are well-represented in a multitude of pharmacologically active agents: the pyridazine ring, the piperazine linker, and a substituted aryl group. An analysis of these components provides the foundation for our mechanistic hypothesis.

-

The Pyridazine Core: The pyridazine ring is a six-membered heterocycle with two adjacent nitrogen atoms. This arrangement imparts a specific electronic and steric profile, and the nitrogen atoms can act as hydrogen bond acceptors in interactions with biological targets.[1] Pyridazine and its derivatives are known to possess a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][3] Of particular relevance, some pyridazine-containing compounds have been identified as inhibitors of monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters.[4][5][6][7]

-

The Phenylpiperazine Moiety: The arylpiperazine scaffold is a privileged structure in neuropharmacology, forming the core of numerous drugs targeting CNS receptors.[8][9][10] Arylpiperazines are well-established ligands for serotonin (5-HT) and dopamine (D) receptors, with the nature and position of the substituent on the phenyl ring significantly influencing receptor affinity and selectivity.[8][9][11][12]

-

The 2-Methylphenyl Substituent: The ortho-methyl group on the phenyl ring is a critical feature. This substitution can influence the molecule's conformation, lipophilicity, and metabolic stability. It can also play a direct role in the binding interaction with a receptor, either through favorable hydrophobic interactions or by sterically hindering certain binding modes, thereby enhancing selectivity for a particular receptor subtype. For instance, in some series of dopamine receptor ligands, ortho-substituents on the phenyl ring of an arylpiperazine moiety have been shown to be preferred for high affinity.[13]

Based on this structural deconstruction, we hypothesize that 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is a CNS-active agent with a polypharmacological profile, likely targeting monoaminergic G-protein coupled receptors (GPCRs) and potentially monoamine oxidase enzymes.

Hypothesized Primary Pharmacological Targets and Mechanisms of Action

Given the structural precedents, we propose two primary, non-mutually exclusive, hypotheses for the mechanism of action of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Hypothesis 1: Modulation of Serotonin and Dopamine Receptors

The arylpiperazine moiety is a strong indicator of potential activity at serotonin and dopamine receptors.[8][9][11] We postulate that 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine acts as a ligand for one or more of the following receptors:

-

Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7): Long-chain arylpiperazines are a well-known class of 5-HT receptor ligands.[14][15][16] Depending on the specific interactions within the receptor binding pocket, the compound could act as an agonist, antagonist, or partial agonist. For example, many arylpiperazine derivatives show high affinity for the 5-HT1A receptor.[17][18][19]

-

Dopamine D2 Receptor: The D2 receptor is a primary target for many antipsychotic medications that feature an arylpiperazine scaffold.[11][13] The interaction with this receptor is crucial for modulating dopaminergic signaling in the brain.

The binding of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine to these GPCRs would initiate a cascade of intracellular signaling events, likely through the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, or through the phospholipase C pathway.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. PlumX [plu.mx]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of some pyridazinylacetic acid derivatives as a novel class of monoamine oxidase-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted <i>N</i>-arylpiperazine Derivatives Characterized as D<sub>2</sub>/D<sub>3</sub> Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [[(Arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives as high-affinity, selective 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine: A Technical Guide to Its Predicted Biological Activity

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: The Privileged Scaffolds of Pyridazine and Piperazine

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of pharmacologically active agents. The pyridazine and piperazine moieties are two such "privileged scaffolds," renowned for their versatile biological activities.[1][2] The six-membered nitrogen-containing heterocyclic rings of both structures provide a unique combination of physicochemical properties, enabling them to interact with a wide array of biological targets. Piperazine derivatives, in particular, are integral to numerous drugs targeting the central nervous system (CNS), infections, and cancer.[2][3] This guide provides a comprehensive technical overview of the predicted biological activity of the novel compound, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine (CAS No. 1171581-31-9). While direct experimental data on this specific molecule is limited in published literature, a robust analysis of structurally related compounds allows for a scientifically grounded prediction of its pharmacological profile and therapeutic potential. This document will serve as a roadmap for researchers venturing into the investigation of this promising compound.

Synthetic Strategy: A Feasible Pathway to 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

The synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for the preparation of substituted pyridazines.[4][5] The proposed synthetic route commences with the commercially available 3,6-dichloropyridazine.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Step-by-Step Synthetic Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP).[4][5]

-

Addition of Piperazine Derivative: To the stirred solution, add 1-(2-methylphenyl)piperazine (1 equivalent) and a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (or to a higher temperature, e.g., 200°C, if using a high-boiling solvent like NMP with microwave irradiation) and monitor the progress of the reaction by thin-layer chromatography (TLC).[4][5]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Predicted Biological Activity and Mechanism of Action

Based on the extensive literature on arylpiperazine and pyridazine derivatives, the primary biological target for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is predicted to be within the family of dopamine receptors , with potential selectivity for the D2-like subtypes (D2, D3, and D4).[6][7][8] The arylpiperazine moiety is a well-established pharmacophore for dopamine receptor ligands.[7][9]

Primary Hypothesis: Dopamine D2/D3/D4 Receptor Modulation

The interaction of arylpiperazines with dopamine receptors is typically characterized by the protonated nitrogen of the piperazine ring forming a salt bridge with a conserved aspartate residue in the third transmembrane domain (TM3) of the receptor.[7] The aromatic portion of the molecule, in this case, the 2-methylphenyl group, is likely to engage in hydrophobic and edge-to-face pi-stacking interactions within a secondary binding pocket.[7][8]

Proposed Signaling Pathway

Dopamine D2-like receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Upon ligand binding, this typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades.

Caption: Predicted signaling pathway for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Other Potential Biological Activities

While dopamine receptor modulation is the primary hypothesis, other biological activities have been reported for structurally similar compounds:

-

Muscarinic Receptor Antagonism: Some 3,6-disubstituted pyridazine derivatives have been identified as muscarinic acetylcholine receptor (mAChR) antagonists.[5][10]

-

Antimicrobial and Antifungal Activity: The piperazine scaffold is present in various antimicrobial agents.[11][12]

-

Antiproliferative Activity: Certain piperazine-containing heterocyclic compounds have demonstrated efficacy against various cancer cell lines.[3]

-

Urease Inhibition: Pyridylpiperazine hybrids have been investigated as urease inhibitors.[13]

Experimental Protocols for Target Validation

To empirically determine the biological activity of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, a series of in vitro assays are recommended.

Workflow for Experimental Validation

Caption: A logical workflow for the experimental validation of the target compound.

Protocol 1: Dopamine Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for various dopamine receptor subtypes.

-

Preparation of Membranes: Utilize cell lines stably expressing human dopamine D2, D3, or D4 receptors (e.g., HEK293 or CHO cells). Harvest the cells and prepare cell membrane fractions by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]-Spiperone for D2/D3, [3H]-N-methylspiperone for D4) and varying concentrations of the test compound, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

-

Incubation and Filtration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium. Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Scintillation Counting: Wash the filters to remove non-specific binding. Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

This assay determines whether the compound acts as an agonist or an antagonist at Gαi/o-coupled receptors like the D2-like subtypes.

-

Cell Culture: Plate cells expressing the dopamine receptor of interest (e.g., CHO-hD2) in a 96-well plate and grow to confluency.

-

Assay Conditions: Pre-treat the cells with the test compound at various concentrations for a specified time.

-

Stimulation: Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).

-

Data Analysis:

-

Antagonist Mode: Plot the cAMP concentration against the log of the test compound concentration. A dose-dependent reversal of forskolin-stimulated cAMP levels indicates agonism.

-

Agonist Mode: In the presence of a known dopamine receptor agonist (e.g., quinpirole), a dose-dependent restoration of cAMP levels indicates antagonism. Calculate the EC50 (for agonists) or IC50 (for antagonists).

-

Comparative Data of Structurally Related Compounds

The following table summarizes the biological activities of compounds structurally related to 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, providing a basis for the predictions made in this guide.

| Compound Class | Specific Example | Biological Target(s) | Activity (Ki or IC50) | Reference |

| Pyridazinone-piperazine derivatives | 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives | Monoamine Oxidase B (MAO-B) | Varies with substitution | [4] |

| Pyridazine-piperazine derivatives | 3-(4-(2-chlorobenzenesulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine | Muscarinic M4 Receptor | IC50 = 530 nM | [5] |

| N-phenylpiperazine analogs | Various substituted N-phenylpiperazines | Dopamine D3 Receptor | Ki = 1.4 - 43 nM | [6] |

| Pyridylpiperazine derivatives | 1-(3-nitropyridin-2-yl)piperazine derivatives | Urease | IC50 = 2.0 - 2.24 µM | [13] |

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is yet to be published, a thorough analysis of its structural components—the pyridazine and arylpiperazine moieties—strongly suggests its potential as a modulator of dopamine receptors, particularly the D2-like subtypes. The synthetic route is feasible, and the proposed experimental workflows provide a clear path for validating its predicted pharmacological profile. Further investigations into its selectivity against a broader panel of CNS receptors and its pharmacokinetic properties will be crucial in determining its therapeutic potential for neurological disorders such as schizophrenia or Parkinson's disease. The exploration of this and similar compounds continues to be a promising avenue in the ongoing quest for novel and effective therapeutics.

References

-

Tetrahedron. 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine. Available from: [Link]

-

Gecibesler, I.H. et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules. Available from: [Link]

-

Felts, A.S. et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Felts, A.S. et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. PubMed. Available from: [Link]

-

Hughes, R.O. et al. (2010). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Journal of Medicinal Chemistry. Available from: [Link]

-

Kopajtic, T.A. et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Available from: [Link]

-

Kapil, A. et al. (2008). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of Molecular Modeling. Available from: [Link]

-

Rojas-Guevara, J. et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals. Available from: [Link]

-

Global Substance Registration System. 3-METHOXY-6-(4-(3-METHYLPHENYL)-1-PIPERAZINYL)PYRIDAZINE. Available from: [Link]

-

Iqbal, H. et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Available from: [Link]

-

Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available from: [Link]

-

Al-Qaisi, J.A. et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry. Available from: [Link]

-

Mallesha, L. et al. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of Pharmacal Research. Available from: [Link]

-

Sukalovic, V. et al. (2013). Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model. Journal of Molecular Modeling. Available from: [Link]

-

Iqbal, H. et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. ResearchGate. Available from: [Link]

-

Glotzbach, S. et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. Available from: [Link]

-

El-Sayed, N.N.E. et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Scientific Reports. Available from: [Link]

-

Danielyan, A.A. et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. Available from: [Link]

-

Chaudhary, P. et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry. Available from: [Link]

-

Singh, P. et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available from: [Link]

-

PubChem. 1-[(2-methylphenyl)methyl]-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyridazine. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

An In-depth Technical Guide to the Structure-Activity Relationship of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Abstract

The 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine scaffold represents a significant pharmacophore in modern medicinal chemistry, primarily investigated for its interactions with aminergic G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for this core, synthesizing available data to offer a predictive framework for the design of novel therapeutic agents. We will explore the synthetic rationale, key structural modifications, and their impact on biological activity, with a focus on receptor affinity, selectivity, and central nervous system (CNS) penetration. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds.

Introduction: The 3-Aryl-6-piperazinylpyridazine Core

The confluence of the pyridazine and arylpiperazine moieties has given rise to a class of compounds with significant therapeutic potential, particularly in the realm of neuroscience. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold, while the arylpiperazine fragment is a well-established pharmacophore known for its interaction with a variety of aminergic GPCRs.[1][2] The specific core of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine combines these elements, offering a unique steric and electronic profile for targeted drug design. The 2-methyl substitution on the phenyl ring is of particular interest, as it can influence the conformation of the arylpiperazine moiety and its interaction with the receptor binding pocket.

This guide will deconstruct the SAR of this core by examining three key structural regions:

-

Region A: The 2-Methylphenyl Group: Exploring the impact of substitution on this aromatic ring.

-

Region B: The Piperazine Linker: Investigating modifications to this central heterocyclic linker.

-

Region C: The Pyridazine Core: Assessing the effects of substitution on the pyridazine ring itself.

A foundational understanding of the synthesis of this scaffold is crucial for appreciating the accessibility of various structural modifications.

Synthetic Strategy: A Modular Approach

The most versatile and widely employed method for the synthesis of the 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine core and its analogs is a two-step sequence involving a nucleophilic aromatic substitution (SNAr) followed by a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.[3][4] This modular approach allows for the independent variation of the aryl and piperazine components, making it ideal for SAR studies.

Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine

-

To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as n-butanol or N,N-dimethylformamide (DMF), add piperazine (2.0-3.0 eq).

-

The excess piperazine acts as both the nucleophile and the base to quench the HCl generated. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.

-

Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-chloro-6-(piperazin-1-yl)pyridazine.

Step 2: Suzuki-Miyaura Cross-Coupling

-

In a reaction vessel, combine 3-chloro-6-(piperazin-1-yl)pyridazine (1.0 eq), 2-methylphenylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (0.02-0.10 eq), and a base, typically an aqueous solution of Na2CO3 or K2CO3 (2.0-3.0 eq).

-

Add a suitable solvent system, commonly a mixture of toluene and water or 1,4-dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Heat the reaction to 80-110 °C for 6-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the final product, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Caption: Synthetic workflow for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Structure-Activity Relationship (SAR) Analysis

The following sections will delve into the SAR of the core scaffold, drawing inferences from studies on related arylpiperazine and pyridazine-containing compounds.[1][5][6]

Region A: The 2-Methylphenyl Group

The nature and position of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity.

-

The 2-Methyl Group: The ortho-methyl group introduces steric bulk, which can restrict the rotation of the phenyl ring. This conformational constraint can be beneficial for receptor binding by locking the molecule into a more favorable bioactive conformation. It can also influence selectivity by preventing binding to receptors with smaller or more constrained binding pockets. The lipophilic nature of the methyl group can also contribute to favorable hydrophobic interactions within the binding site.[7]

-

Positional Isomers: Moving the methyl group to the meta or para position is expected to significantly alter the activity profile. A 3-methyl or 4-methyl substitution would present a different steric and electronic profile to the receptor.

-

Substitution with Other Groups: Replacing the methyl group with other substituents allows for the probing of the binding pocket's properties:

-

Electron-withdrawing groups (e.g., -Cl, -F, -CF3): These can modulate the pKa of the distal piperazine nitrogen and potentially form specific interactions (e.g., halogen bonds) within the receptor.

-

Electron-donating groups (e.g., -OCH3, -OH): These can act as hydrogen bond acceptors or donors, potentially increasing affinity if the binding pocket has complementary features.

-

Larger lipophilic groups (e.g., -t-butyl, -phenyl): These can enhance binding through increased van der Waals interactions but may also lead to a loss of selectivity or introduce undesirable pharmacokinetic properties.

-

| Modification in Region A | Predicted Impact on Activity | Rationale |

| Removal of 2-methyl group | Likely decrease in affinity/selectivity | Loss of beneficial conformational constraint and hydrophobic interactions. |

| Shifting methyl to 3- or 4-position | Altered affinity and selectivity profile | Different steric and electronic presentation to the receptor. |

| Replacement with -Cl or -F | Potentially increased affinity | Halogen bonding opportunities; altered electronics. |

| Replacement with -OCH3 | Variable; potential for increased affinity | Introduction of a hydrogen bond acceptor. |

Region B: The Piperazine Linker

The piperazine ring is not merely a linker; its basicity and potential for substitution are key to the molecule's pharmacological profile.

-

Basicity: The protonatable nitrogen of the piperazine is crucial for forming a salt bridge with an acidic residue (e.g., aspartate) in the binding pocket of most aminergic GPCRs.[8] Modifications that alter the pKa of this nitrogen will directly impact binding affinity.

-

N-Substitution: The unsubstituted piperazine (a secondary amine) is often a starting point. Substitution at this position can modulate potency, selectivity, and pharmacokinetic properties:

-

Small alkyl groups (e.g., -CH3): Can provide a modest increase in lipophilicity without adding significant steric bulk.

-

Larger or functionalized alkyl chains: Can be used to probe for additional binding pockets or introduce functionalities to improve solubility or metabolic stability.

-

-

Bioisosteric Replacements: Replacing the piperazine ring with other cyclic diamines or constrained analogs can improve properties like CNS penetration and reduce off-target activities.

| Modification in Region B | Predicted Impact on Activity | Rationale |

| N-alkylation | Modulated affinity and pharmacokinetics | Altered basicity and lipophilicity. |

| Introduction of polar groups on N-substituent | Improved solubility, potential for new H-bonds | Can enhance pharmacokinetic properties. |

| Replacement with homopiperazine | Altered conformation and basicity | May lead to a different receptor interaction profile. |

| Replacement with constrained analogs | Improved selectivity and CNS penetration | Reduced conformational flexibility can enhance binding to the target. |

Region C: The Pyridazine Core

While often considered the scaffold, the pyridazine ring itself can be modified to fine-tune the molecule's properties.

-

Substitution on the Pyridazine Ring: Introducing small substituents (e.g., -CH3, -Cl) at the 4- or 5-positions of the pyridazine ring can influence the electronic nature of the scaffold and create new interactions with the receptor. However, this can also present synthetic challenges.

Caption: Logical relationships in the SAR of the core scaffold.

Biological Evaluation: A Stepwise Approach

A systematic evaluation of novel analogs is essential to build a robust SAR dataset. The following experimental workflow is recommended.

In Vitro Assays

-

Primary Binding Assays:

-

Objective: To determine the affinity of the synthesized compounds for the primary target receptor(s) (e.g., 5-HT1A, D2).

-

Method: Radioligand binding assays are the gold standard.[9] This involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the binding affinity (Ki) can be calculated.

-

Protocol:

-

Prepare cell membranes from a cell line stably expressing the target GPCR.

-

In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A), and a range of concentrations of the test compound.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Calculate IC50 and Ki values using non-linear regression analysis.

-

-

-

Functional Assays:

-

Objective: To determine whether the compounds act as agonists, antagonists, or inverse agonists at the target receptor.

-

Method: For Gi-coupled receptors like 5-HT1A, a common functional assay measures the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.[10][11]

-

Protocol:

-

Plate cells expressing the target receptor in a 96-well plate.

-

Pre-treat the cells with varying concentrations of the test compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

-

Agonists will inhibit forskolin-stimulated cAMP production, while antagonists will block the effect of a known agonist.

-

-

-

Selectivity Profiling:

-

Objective: To assess the affinity of the compounds for a panel of related receptors to determine their selectivity.

-

Method: Conduct binding assays against a panel of relevant off-target receptors (e.g., other serotonin receptor subtypes, dopamine receptors, adrenergic receptors).

-

In Vitro ADME Assays

-

Metabolic Stability:

-

Objective: To evaluate the susceptibility of the compounds to metabolism by liver enzymes.

-

Method: Incubate the test compound with liver microsomes and measure the rate of its disappearance over time.

-

-

Blood-Brain Barrier (BBB) Permeability:

-

Objective: To predict the ability of the compounds to cross the BBB and reach their CNS target.

-

Method: A parallel artificial membrane permeability assay (PAMPA-BBB) can be used as a high-throughput initial screen.[12] For more definitive data, a cell-based assay using Madin-Darby canine kidney (MDCK) cells transfected with the MDR1 gene (encoding the P-glycoprotein efflux pump) is recommended.[13][14]

-

In Vivo Studies

Promising compounds with good in vitro potency, selectivity, and ADME properties should be advanced to in vivo models to assess their pharmacokinetic profile (e.g., brain-to-plasma concentration ratio, Kp,uu) and efficacy in relevant animal models of disease (e.g., anxiety, depression).[15][16]

Caption: Stepwise workflow for the biological evaluation of novel analogs.

Conclusion

The 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine core is a promising scaffold for the development of novel CNS-active agents. A thorough understanding of its structure-activity relationship is paramount for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. The modular synthetic approach allows for systematic exploration of the chemical space around this core. By combining targeted synthesis with a hierarchical biological evaluation strategy, researchers can efficiently navigate the complexities of the SAR and identify lead candidates for further development. The principles and protocols outlined in this guide provide a robust framework for such endeavors.

References

-

Zahid, S. et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceuticals (Basel). [Link]

-

Wan, Z. et al. (2022). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. ACS Omega. [Link]

-

Webb, K. M., & Jordan, K. D. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols. [Link]

-

ProBio CDMO. GPCR-targeted Assay | GPCRs Bioassay Service. [Link]

-

Liu, X. (2018). A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery. Current Drug Metabolism. [Link]

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

-

Liu, X. (2018). A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery. Bentham Science. [Link]

-

van den Brink, W. et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]

-

Glennon, R. A. et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry. [Link]

-

López-Rodríguez, M. L. et al. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry. [Link]

-

Gâz, A. S. et al. (2021). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]

-

Deka, B. et al. (2025). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. [Link]

-

Satała, G. et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. [Link]

-

López-Rodríguez, M. L. et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry. [Link]

-

Machado, D. et al. (2009). INFLUENCE OF ARYLPIPERAZINES AROMATIC STRUCTURE IN THE INTERACTION WITH SEROTONIN RECEPTORS. Electron J Biomed. [Link]

-

Bakos, J. et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules. [Link]

-

Andreozzi, G. et al. (2022). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. [Link]

-

Cignarella, G. et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

-

ResearchGate. (2021). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

-

Majid, R. (n.d.). Effect of phenyl substitution on the aromatic ring:( para-substitution) - Effect of withdrawing and donating group: Examples:. University of Babylon. [Link]

-

Chemie, G. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

-

Singh, S. et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]

Sources

- 1. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electron J Biomed 2009;2:9-19. Machado et al. INFLUENCE OF ARYLPIPERAZINES AROMATIC STRUCTURE... [biomed.uninet.edu]

- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. multispaninc.com [multispaninc.com]

- 10. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. probiocdmo.com [probiocdmo.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery | Bentham Science [eurekaselect.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Introduction

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is a novel heterocyclic compound with potential applications in pharmaceutical research and development. Its core structure, featuring a pyridazine ring linked to a piperazine and a 2-methylphenyl group, suggests a complex physicochemical profile that warrants thorough investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the aqueous solubility and chemical stability of this new chemical entity (NCE).

Understanding these fundamental properties is paramount in the early stages of drug discovery and development.[1][2] Poor solubility can lead to challenges in formulation and may result in low bioavailability, hindering the therapeutic potential of a promising compound.[1][3] Similarly, chemical instability can compromise the safety, efficacy, and shelf-life of a drug substance.[4][5]

This document will not only outline the necessary experimental protocols but will also delve into the scientific rationale behind these methodologies. By following the principles and procedures detailed herein, researchers can generate a robust and reliable data package for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, enabling informed decisions throughout the drug development pipeline.

Part 1: Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[3] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. Therefore, a comprehensive understanding of the solubility of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is essential. This section will cover the determination of both kinetic and thermodynamic solubility.

Theoretical Considerations

The structure of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine (Molecular Formula: C15H18N4, Molecular Weight: 254.33 g/mol ) incorporates both lipophilic (the 2-methylphenyl group) and hydrophilic (the piperazine and pyridazine nitrogens) moieties.[6] The presence of the piperazine ring, a weak base, suggests that the compound's solubility will be highly dependent on the pH of the aqueous medium.[7] At lower pH values, the piperazine nitrogens will become protonated, leading to the formation of more soluble salt forms. Conversely, at higher pH values, the compound will exist predominantly in its less soluble free base form.

It is crucial to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This is the concentration of a compound that dissolves in a given time under specific conditions, often from a concentrated stock solution (typically in DMSO).[8] It is a high-throughput screening method used in early discovery to identify potential solubility liabilities.[1]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the solid and dissolved phases are in equilibrium.[8] This measurement is more time-consuming but provides a more accurate and fundamental understanding of the compound's intrinsic solubility.[8]

Experimental Protocols

This high-throughput method provides a rapid assessment of the solubility of a compound upon its addition to an aqueous buffer from a DMSO stock solution.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

-

Addition to Aqueous Buffer: To a separate 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), add a small, fixed volume of each DMSO concentration from the previous plate. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours), allowing for precipitation to occur.

-

Measurement: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of turbidimetric measurements.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Causality behind Experimental Choices:

-

DMSO as a Solvent: DMSO is a common solvent for high-throughput screening due to its ability to dissolve a wide range of organic compounds.

-

Controlled Final DMSO Concentration: A low final DMSO concentration is crucial as higher concentrations can artificially inflate the measured solubility.

-

Nephelometry/Turbidimetry: These techniques are rapid and sensitive methods for detecting the formation of fine precipitates.[2]

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9]

Protocol:

-

Sample Preparation: Add an excess amount of solid 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine to a series of vials containing different aqueous buffers (e.g., pH 2, 4, 6, 7.4, and 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.[9]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium during this step.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The thermodynamic solubility is the measured concentration of the compound in the saturated solution at each pH.

Causality behind Experimental Choices:

-

Use of Excess Solid: This ensures that a saturated solution is formed and that the system reaches equilibrium.

-